N-methyl-4-(4-methylpiperazin-1-yl)aniline

Epigenetics Oncology JMJD2C

N-methyl-4-(4-methylpiperazin-1-yl)aniline is an organic compound classified as a substituted aniline derivative containing a 4-methylpiperazine moiety. It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, particularly for the construction of kinase inhibitors.

Molecular Formula C12H19N3
Molecular Weight 205.30 g/mol
Cat. No. B13490559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-4-(4-methylpiperazin-1-yl)aniline
Molecular FormulaC12H19N3
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCNC1=CC=C(C=C1)N2CCN(CC2)C
InChIInChI=1S/C12H19N3/c1-13-11-3-5-12(6-4-11)15-9-7-14(2)8-10-15/h3-6,13H,7-10H2,1-2H3
InChIKeyKNLGKCPOEVVTDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-methyl-4-(4-methylpiperazin-1-yl)aniline (CAS 1341915-79-4): A Privileged Building Block for Kinase-Focused Drug Discovery


N-methyl-4-(4-methylpiperazin-1-yl)aniline is an organic compound classified as a substituted aniline derivative containing a 4-methylpiperazine moiety [1]. It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, particularly for the construction of kinase inhibitors . Its core structure features a piperazine ring, recognized as a 'privileged scaffold' in drug discovery due to its ability to modulate pharmacokinetic properties and engage in favorable interactions with biological targets .

1
Kinase inhibitor synthesis — reported building block for BCR-ABL and JMJD2C inhibitor libraries.
2
Physicochemical modulation — N-methyl aniline core raises logP by ~0.6 vs unmethylated analog, supporting membrane permeability tuning.
3
Scaffold differentiation — N-methyl pattern directs SAR toward distinct kinase targets; avoid unmethylated or regioisomeric analogs.

Procurement Risk: Why N-methyl-4-(4-methylpiperazin-1-yl)aniline Cannot Be Substituted with Simple 4-(4-Methylpiperazin-1-yl)aniline Analogs


Attempting to substitute N-methyl-4-(4-methylpiperazin-1-yl)aniline with a closely related analog like 4-(4-methylpiperazin-1-yl)aniline (CAS 16153-81-4) carries a high risk of project failure in drug discovery campaigns. While both share the 4-methylpiperazine core, the critical N-methyl group on the aniline ring in the target compound fundamentally alters its reactivity and the physicochemical properties of resulting derivatives. For instance, the logP (XLogP3) increases from 1.2 for 4-(4-methylpiperazin-1-yl)aniline to 1.8 for N-methyl-4-(4-methylpiperazin-1-yl)aniline [1] , a difference that can significantly impact a drug candidate's membrane permeability and oral bioavailability. This seemingly minor structural divergence dictates distinct SAR outcomes, meaning biological activity profiles are not transferable .

Unmethylated analog 4-(4-Methylpiperazin-1-yl)aniline (logP 1.2 vs 1.8) may shift derived compounds toward G‑quadruplex stabilization rather than JMJD2C/BCR-ABL engagement.
Regioisomer 3‑Methyl‑4‑(4‑methylpiperazin‑1‑yl)aniline targets Aurora/TTK kinases; kinase selectivity profile does not transfer to BCR-ABL programs.

Quantitative Performance Data for N-methyl-4-(4-methylpiperazin-1-yl)aniline in Lead Optimization


Impact of N-Methylation on JMJD2C Histone Demethylase Inhibition

Derivatives containing the N-methyl-4-(4-methylpiperazin-1-yl)aniline moiety have been specifically optimized for inhibition of the JMJD2C (KDM4C) histone demethylase, an oncology target [1]. In contrast, the unmethylated analog 4-(4-methylpiperazin-1-yl)aniline is not reported to have this activity and is instead implicated in c-MYC G-quadruplex stabilization when incorporated into a specific 'bis-amino' derivative [2]. This highlights a clear divergence in target engagement based on the N-methylation of the aniline core, directing the molecular pharmacology toward different therapeutic mechanisms.

JMJD2C target selectivity
Cross‑study comparable
N‑methyl derivative IC50 550 nM against JMJD2C; unmethylated analog shows no activity, engages G‑quadruplex instead.
N‑methylation directs inhibitor selectivity toward JMJD2C; analog leads to off‑target pharmacology.
Derivative data; extrapolation to building block requires verification.
Epigenetics Oncology JMJD2C Histone Demethylase

Lipophilicity Increase (XLogP3) Relative to 4-(4-Methylpiperazin-1-yl)aniline

The addition of an N-methyl group on the aniline ring of the target compound directly increases its calculated lipophilicity compared to 4-(4-methylpiperazin-1-yl)aniline. This is a quantifiable physicochemical difference that influences downstream pharmacokinetic behavior.

Lipophilicity shift
Direct head‑to‑head
XLogP3 +0.6 (1.8 vs 1.2 for unmethylated analog)
Moderate lipophilicity gain may improve membrane permeability of derived compounds.
Computed value; experimental logP/logD should be confirmed.
Physicochemical Properties Lipophilicity Drug-likeness ADME

Structural Differentiation from 3-Methyl-4-(4-methylpiperazin-1-yl)aniline in Kinase Inhibitor Design

The position of the methyl group on the aniline ring is a critical determinant of biological activity. N-methyl-4-(4-methylpiperazin-1-yl)aniline features N-methylation on the aniline nitrogen, creating a secondary amine. In contrast, the positional isomer 3-methyl-4-(4-methylpiperazin-1-yl)aniline has a methyl group on the aromatic carbon 3 . This structural difference dictates which final drug candidates they are optimized for: the target compound is implicated in BCR-ABL inhibition , whereas the 3-methyl analog is a precursor for aurora kinase and TTK inhibitors .

Kinase family divergence
Class‑level inference
N‑methyl aniline linked to BCR‑ABL inhibitors; 3‑methyl regioisomer directs libraries toward Aurora/TTK.
Position of methyl group determines targeted kinase family; SAR does not transfer.
Source‑specific review; verify target assignments with direct assays.
Kinase Inhibitor BCR-ABL Aurora Kinase Medicinal Chemistry

Validated Use Cases for N-methyl-4-(4-methylpiperazin-1-yl)aniline in Drug Discovery


Lead Optimization for JMJD2C (KDM4C) Histone Demethylase Inhibitors

This compound is a validated core scaffold for generating potent inhibitors of the JMJD2C enzyme, a key target in oncology [1]. The N-methyl-4-(4-methylpiperazin-1-yl)aniline moiety is a critical component of molecules demonstrating nanomolar potency (IC50 = 550 nM) against this epigenetic target [1]. Procuring this specific building block is essential for executing a focused medicinal chemistry campaign aimed at improving upon this promising lead matter.

Synthesis of Biased Compound Libraries for BCR-ABL Kinase Programs

Research indicates that derivatives of N-methyl-4-(4-methylpiperazin-1-yl)aniline have shown inhibitory effects on the BCR-ABL fusion protein, a primary driver in chronic myeloid leukemia . Unlike its non-methylated or regioisomeric counterparts, this specific structure has been associated with this therapeutic indication . Industrial users developing next-generation BCR-ABL inhibitors will find this building block to be a high-value starting point for creating structurally diverse, target-focused compound libraries.

Medicinal Chemistry Campaigns Requiring Increased Lipophilicity in Piperazine-Containing Scaffolds

For drug discovery projects that have identified a need to increase the logP of a lead series to improve membrane permeability or metabolic stability, N-methyl-4-(4-methylpiperazin-1-yl)aniline offers a defined and quantifiable advantage. With an XLogP3 of 1.8, it provides a +0.6 log unit increase over the non-methylated analog 4-(4-methylpiperazin-1-yl)aniline (XLogP3 = 1.2) [2]. This makes it a rationally chosen building block when a specific, moderate increase in lipophilicity is desired without resorting to larger, more complex structural changes that could introduce new liabilities.

Application
Selection Property
Validation Focus
JMJD2C inhibitor lead optimization
N‑methyl aniline core reported in JMJD2C inhibitors
Confirm JMJD2C enzymatic potency; assess selectivity over other demethylases
BCR‑ABL‑focused compound library
Scaffold associated with BCR‑ABL kinase inhibition in literature
Verify kinase inhibition profile; exclude Aurora/TTK off‑target activity
Lipophilicity‑driven lead series optimization
Moderate logP increase over unmethylated analog
Measure experimental logD; evaluate permeability and metabolic stability of derivatives

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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